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N-tert-butyl-2-(4-oxoquinazolin-3-yl)acetamide
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Overview
Description
N-tert-butyl-2-(4-oxoquinazolin-3-yl)acetamide is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(4-oxoquinazolin-3-yl)acetamide typically involves the reaction of quinazolinone derivatives with tert-butylamine. The reaction is carried out under anhydrous conditions, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(4-oxoquinazolin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone ring to more reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinazolinone ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones.
Scientific Research Applications
N-tert-butyl-2-(4-oxoquinazolin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Biology: It is used in biological assays to study its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(4-oxoquinazolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in the inflammatory process . By inhibiting COX, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(4-substituedpiperazin-1-yl)-acetamides
- 2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl) phenyl) acetamide
Uniqueness
N-tert-butyl-2-(4-oxoquinazolin-3-yl)acetamide is unique due to its specific tert-butyl and quinazolinone structure, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different potency and selectivity towards its molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H17N3O2 |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
N-tert-butyl-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)16-12(18)8-17-9-15-11-7-5-4-6-10(11)13(17)19/h4-7,9H,8H2,1-3H3,(H,16,18) |
InChI Key |
DUVCZOAZDQCOPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=NC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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